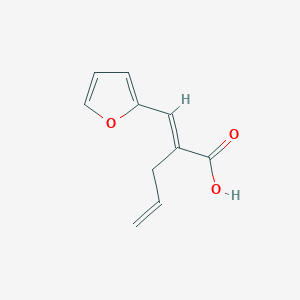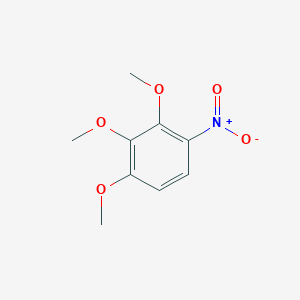![molecular formula C17H13Cl3N2O2 B289255 N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B289255.png)
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide, also known as ACPC, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPC is a derivative of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors in the central nervous system. This leads to an increase in the inhibitory effects of GABA, which can result in anxiolytic and analgesic effects.
Biochemical and physiological effects:
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the central nervous system, which can lead to anxiolytic and analgesic effects. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been shown to have anti-inflammatory effects and to increase the release of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, its effects can vary depending on the animal species and strain used in experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide. One area of interest is its potential use in the treatment of neuropathic pain. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in the treatment of drug addiction, and further research is needed to determine its efficacy in this area. Finally, there is interest in further investigating the mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide and its effects on GABA receptors in the central nervous system.
Synthesemethoden
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dichlorobenzoic acid with allylamine and subsequent reaction with phosgene. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anxiolytic and analgesic effects in animal models, and has been used in studies investigating the role of GABA receptors in the central nervous system. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a potential treatment for drug addiction.
Eigenschaften
Molekularformel |
C17H13Cl3N2O2 |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
2,4-dichloro-N-[4-chloro-2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-2-7-21-16(23)13-8-10(18)4-6-15(13)22-17(24)12-5-3-11(19)9-14(12)20/h2-6,8-9H,1,7H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LEJHWQUSZPPCGT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
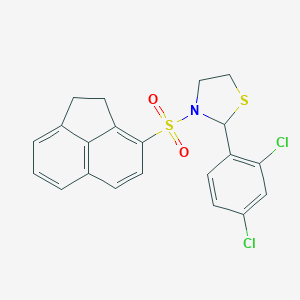

![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
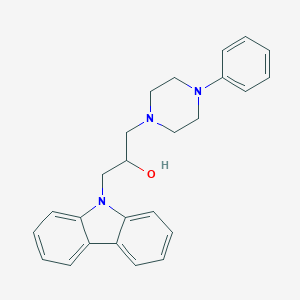

![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
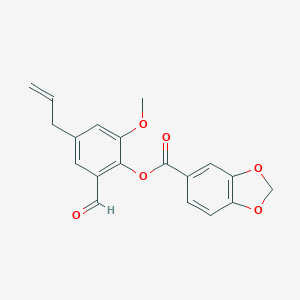
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)


